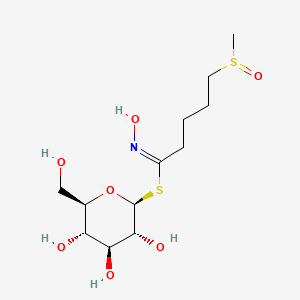
Dalbergichromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dalbergichromene is a neoflavene, a type of neoflavonoid, which is a polyphenolic compound. It is known for its presence in the stem-bark and heartwood of Dalbergia sissoo, a plant species belonging to the Fabaceae family . The compound has also been synthesized from vanillin . This compound is recognized for its various biological activities and potential therapeutic applications.
Preparation Methods
Dalbergichromene can be extracted from natural sources such as the stem-bark and heartwood of Dalbergia sissoo . The extraction process typically involves the use of solvents like methanol or ethanol, followed by chromatographic separation techniques to isolate the compound .
In addition to natural extraction, this compound can be synthesized chemically. One of the synthetic routes involves the use of vanillin as a starting material. The synthesis proceeds through a series of reactions, including condensation and cyclization, to form the neoflavene intermediate, which is then converted to this compound .
Chemical Reactions Analysis
Dalbergichromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dalbergichromene has been the subject of extensive scientific research due to its diverse biological activities. It has demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer properties . In chemistry, this compound is used as a model compound for studying the reactivity and synthesis of neoflavonoids. In biology and medicine, it is investigated for its potential therapeutic applications, including its role in protecting against oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of Dalbergichromene involves its interaction with various molecular targets and pathways. As an antioxidant, it scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Dalbergichromene is part of the neoflavonoid family, which includes other compounds such as dalbergin and 4-phenylchromene . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For instance, while dalbergin also exhibits antioxidant properties, this compound has shown a broader spectrum of biological activities, including anticancer effects .
Properties
CAS No. |
32066-31-2 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
7-methoxy-4-phenyl-2H-chromen-6-ol |
InChI |
InChI=1S/C16H14O3/c1-18-16-10-15-13(9-14(16)17)12(7-8-19-15)11-5-3-2-4-6-11/h2-7,9-10,17H,8H2,1H3 |
InChI Key |
WZIKSEWGSSYQHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=CCOC2=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


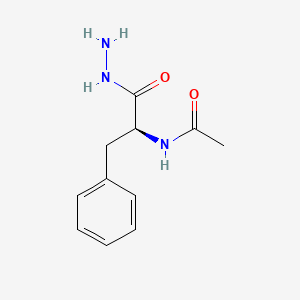


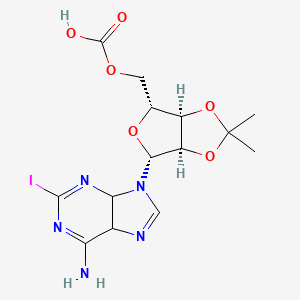
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
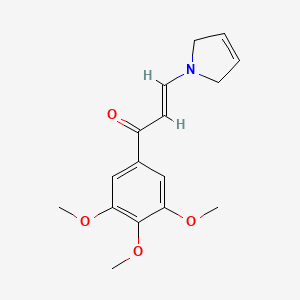
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
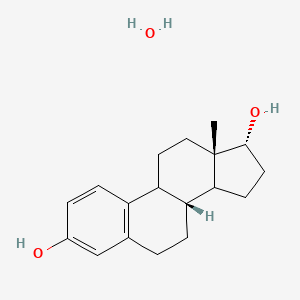
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
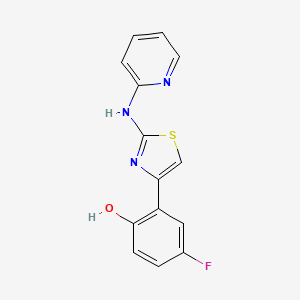
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)
![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)
